(2R)-2-hydroxy-3-oxosuccinic acid
Description
(2R)-2-Hydroxy-3-oxosuccinic acid (C₄H₄O₆, IUPAC name: 2-hydroxy-3-oxobutanedioic acid) is a dicarboxylic acid featuring hydroxy (‑OH) and ketone (C=O) functional groups on adjacent carbon atoms. This compound is also known as oxaloglycolate and is identified in biochemical databases (e.g., CHEBI:17778, PubChem CID: 5651-05-8) . It is a key intermediate in atmospheric chemistry, formed during the OH radical-initiated oxidation of tartaric acid and succinic acid in aqueous aerosols . Its structural and functional properties make it a subject of interest in atmospheric science, organic synthesis, and metabolic pathway analysis.
Properties
Molecular Formula |
C4H4O6 |
|---|---|
Molecular Weight |
148.07 g/mol |
IUPAC Name |
(2R)-2-hydroxy-3-oxobutanedioic acid |
InChI |
InChI=1S/C4H4O6/c5-1(3(7)8)2(6)4(9)10/h1,5H,(H,7,8)(H,9,10)/t1-/m1/s1 |
InChI Key |
RMHHUKGVZFVHED-PVQJCKRUSA-N |
Isomeric SMILES |
[C@@H](C(=O)C(=O)O)(C(=O)O)O |
Canonical SMILES |
C(C(=O)C(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares (2R)-2-hydroxy-3-oxosuccinic acid with three related compounds:
Formation Pathways and Reactivity
This compound
- Formation : Produced via unimolecular HO₂ elimination from α-hydroxylperoxy intermediates during OH oxidation of tartaric acid .
- Reactivity : Undergoes fragmentation or functionalization depending on the position of hydrogen abstraction by OH radicals. Dominant pathways involve alkoxy radical decomposition .
(2S)-2-Isopropyl-3-Oxosuccinic Acid
- Formation : Synthesized through substitution at the C2 position of oxaloacetic acid (2-ketosuccinic acid) with an isopropyl group .
- Reactivity : Serves as a biochemical analog in studies of enzyme specificity due to its branched alkyl chain .
Chicoric Acid
- Formation : Naturally occurs in Echinacea purpurea; synthesized via esterification of tartaric acid with caffeic acid .
- Reactivity: Acts as an antioxidant and immunomodulator in pharmacological research .
2-Hydroxy-3-Oxopropanoic Acid
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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